molecular formula C25H25F3N4O5S B10935554 Ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10935554
M. Wt: 550.6 g/mol
InChI Key: HCUOYRZSDSUXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound that features a pyridine ring, a pyrimidine ring, and various functional groups such as cyano, methoxy, and trifluoromethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by the introduction of the cyano, methoxy, and trifluoromethyl groups under controlled conditions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
  • **ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 6-({[3-CYANO-4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}METHYL)-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE lies in its specific combination of functional groups and molecular structure, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25F3N4O5S

Molecular Weight

550.6 g/mol

IUPAC Name

ethyl 6-[[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H25F3N4O5S/c1-5-37-23(33)20-17(12-38-22-16(10-29)13(2)8-19(31-22)25(26,27)28)30-24(34)32-21(20)14-6-7-18(36-4)15(9-14)11-35-3/h6-9,21H,5,11-12H2,1-4H3,(H2,30,32,34)

InChI Key

HCUOYRZSDSUXAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CSC3=C(C(=CC(=N3)C(F)(F)F)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.